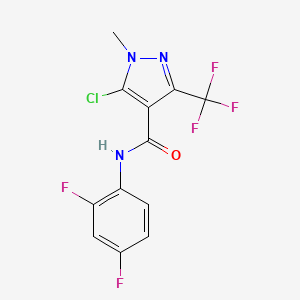
5-chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C12H7ClF5N3O and a molecular weight of 339.65 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring substituted with various functional groups. These include a chloro group at the 5-position, a trifluoromethyl group at the 3-position, and a carboxamide group at the 4-position. The nitrogen atom at the 1-position is bonded to a 2,4-difluorophenyl group .Applications De Recherche Scientifique
Antitumor Activities
Research has shown that certain pyrazole derivatives exhibit significant antitumor activities. For instance, a study by Xin (2012) synthesized a novel compound, demonstrating its effective inhibition against some cancer cell lines. This indicates the potential of pyrazole derivatives, including the mentioned chemical, in cancer treatment research (Z. Xin, 2012).
Insecticidal Activities
Pyrazole derivatives have also been explored for their insecticidal properties. Wu et al. (2017) designed and synthesized novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, showing good insecticidal activities against several lepidopteran pests and broad-spectrum activity against dipterous insects. This research suggests the utility of such compounds in developing alternative insecticides for agricultural pest management (Wu et al., 2017).
Synthesis Methodologies
The compound serves as a key intermediate in various synthesis methodologies aimed at producing a wide range of pyrazole derivatives. Prabakaran, Khan, and Jin (2012) reported an efficient synthesis approach for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, highlighting the compound's role in generating derivatives with potential biological activities (K. Prabakaran, F. Khan, & J. Jin, 2012).
Antimicrobial Screening
Pyrazole derivatives, including the chemical , have been evaluated for their antimicrobial efficacy. Idrees et al. (2020) synthesized a series of derivatives and conducted in vitro antibacterial activity screening against pathogenic bacteria, such as S. aureus and E. coli. This underscores the compound's potential in the development of new antimicrobial agents (M. Idrees et al., 2020).
Mécanisme D'action
The mechanism of action of this compound is not specified in the retrieved information. Its potential applications in scientific research suggest it could interact with various biological targets.
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF5N3O/c1-21-10(13)8(9(20-21)12(16,17)18)11(22)19-7-3-2-5(14)4-6(7)15/h2-4H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRUWZCPJBCYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

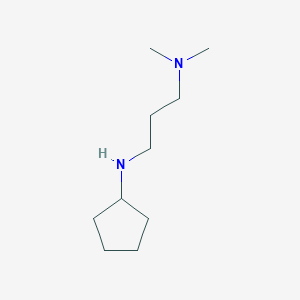
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2630786.png)
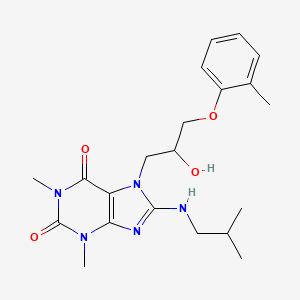
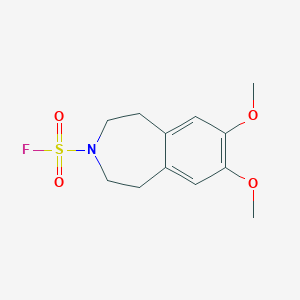
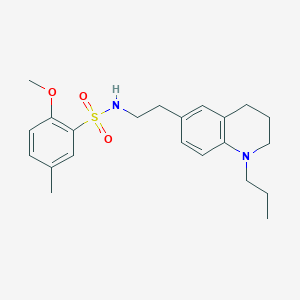
![2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2630793.png)
![N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630794.png)
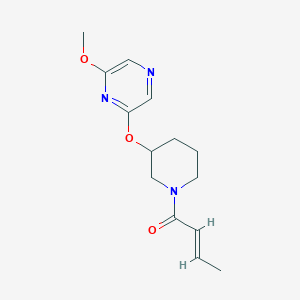
![1-(2,5-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2630797.png)
![(E)-N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2630799.png)
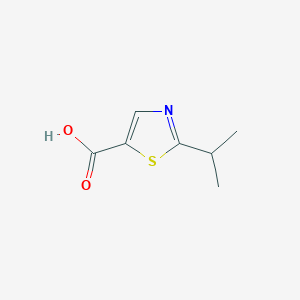
![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)
![(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2630805.png)
